Ethoate-methyl

Description

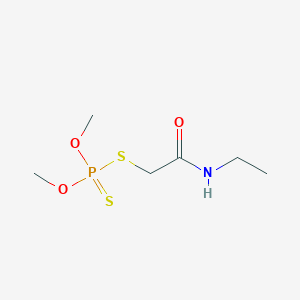

Structure

3D Structure

Properties

IUPAC Name |

2-dimethoxyphosphinothioylsulfanyl-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO3PS2/c1-4-7-6(8)5-13-11(12,9-2)10-3/h4-5H2,1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICRHEJCQXFJBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CSP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NO3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041928 | |

| Record name | Ethoate-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] | |

| Record name | Ethoate-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5164 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.95% IN OLIVE OIL, 630 G/KG IN BENZENE, 83O G/KG IN CHLOROFORM, 430 G/KG IN DIETHYL ETHER, 6O G/KG IN XYLENE; VERY SOL IN ACETONE ETHANOL, In water, 8.5X10+3 mg/L at 25 °C | |

| Record name | ETHOATE-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1640 AT 70 °C | |

| Record name | ETHOATE-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000925 [mmHg] | |

| Record name | Ethoate-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5164 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

WHITE CRYSTALLINE SOLID | |

CAS No. |

116-01-8 | |

| Record name | Ethoate-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoate-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethoate-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethoate-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHOATE-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86R8K28HSG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHOATE-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

65.5-66.7 °C | |

| Record name | ETHOATE-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Academic Investigations into Ethoate Methyl Chemical Synthesis

The primary synthesis of Ethoate-methyl, chemically known as S-[2-(ethylamino)-2-oxoethyl] O,O-dimethyl phosphorodithioate (B1214789), involves a nucleophilic substitution reaction. agropages.com A common and illustrative pathway is the reaction between 2-chloro-N-ethylacetamide and a salt of O,O-dimethyl phosphorodithioate, such as the ammonium (B1175870) salt.

The reaction mechanism proceeds as follows: The O,O-dimethyl phosphorodithioate anion acts as a potent nucleophile. It attacks the electrophilic carbon atom of the chloromethyl group in 2-chloro-N-ethylacetamide. This results in the displacement of the chloride ion as the leaving group and the formation of a new sulfur-carbon bond, yielding the Ethoate-methyl molecule. The synthesis of the precursor, 2-chloro-N-ethylacetamide, can be achieved by reacting chloroacetyl chloride with ethylamine (B1201723). ijpsr.info

Step 1 (Precursor Synthesis): Cl-CH₂-CO-Cl + CH₃-CH₂-NH₂ → Cl-CH₂-CO-NH-CH₂-CH₃ + HCl

Step 2 (Ethoate-methyl Synthesis): Cl-CH₂-CO-NH-CH₂-CH₃ + (CH₃O)₂PS₂⁻NH₄⁺ → (CH₃O)₂P(S)S-CH₂-CO-NH-CH₂-CH₃ + NH₄Cl

This synthetic approach is a standard method for creating thioether linkages in organophosphorus chemistry.

| Reactant | IUPAC Name | Role in Reaction |

|---|---|---|

| 2-chloro-N-ethylacetamide | 2-chloro-N-ethylacetamide | Electrophilic Substrate |

| Ammonium O,O-dimethyl phosphorodithioate | Ammonium dimethoxyphosphinodithioate | Nucleophile |

| Product | IUPAC Name | Chemical Class |

| Ethoate-methyl | 2-dimethoxyphosphinothioylsulfanyl-N-ethylacetamide | Organothiophosphate Insecticide |

| Ammonium chloride | Ammonium chloride | Inorganic Salt (Byproduct) |

Research on Ethoate Methyl Derivatization for Analytical and Mechanistic Studies

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which is more suitable for a specific analytical technique or for studying reaction mechanisms. For organophosphorus compounds like Ethoate-methyl, derivatization is crucial for enhancing detection sensitivity and improving chromatographic performance.

Research into analytical methods for Ethoate-methyl has explored several derivatization strategies:

Hydrolysis: One common approach involves the hydrolysis of Ethoate-methyl under acidic or basic conditions. nih.govatamanchemicals.com Alkaline hydrolysis cleaves the ester and amide linkages, breaking the molecule down into simpler, more easily quantifiable components. The primary products of hydrolysis are ethylamine (B1201723), O,O-dimethyl phosphorodithioate (B1214789), and glycolic acid derivatives. The resulting ethylamine can be steam-distilled and quantified by titration. nih.gov

Conversion to Phosphate (B84403): For residue analysis, Ethoate-methyl can be oxidized to convert the phosphorodithioate group into a phosphate group. This derivative can then be quantified using colorimetric methods, which are often sensitive and suitable for detecting trace amounts. nih.gov

Esterification for GC Analysis: The principle of derivatization is often applied to prepare samples for Gas Chromatography (GC). Although specific studies on Ethoate-methyl are not prevalent, the general strategy for similar polar compounds involves converting them into less polar, more volatile esters. unito.it For instance, if Ethoate-methyl were hydrolyzed, the resulting acidic components could be esterified (e.g., methylated to form fatty acid methyl esters, or FAMEs) to improve their elution profile and separation in a GC system. researchgate.net This technique reduces the polarity and potential for hydrogen bonding, which can cause poor peak shape and retention in GC analysis.

These derivatization techniques are fundamental for regulatory monitoring and for mechanistic studies investigating the compound's environmental fate and metabolic pathways.

| Derivatization Method | Principle | Purpose | Analytical Technique |

|---|---|---|---|

| Alkaline Hydrolysis | Cleavage of ester and amide bonds. | Breaks down the molecule into simpler components (e.g., ethylamine) for quantification. nih.gov | Titration, Chromatography |

| Oxidative Conversion | Conversion of phosphorodithioate to phosphate. | Creates a derivative suitable for colorimetric detection. nih.gov | Colorimetry |

| Esterification (of hydrolysis products) | Conversion of polar carboxyl groups to non-polar esters. | Increases volatility and improves separation for chromatographic analysis. | Gas Chromatography (GC) |

Environmental Fate and Transport of Ethoate Methyl

Degradation Kinetics and Mechanisms in Environmental Matrices

Hydrolytic Degradation Pathways of Ethoate-methyl

Hydrolysis is a key chemical process for the degradation of organophosphate pesticides. nih.gov For Ethoate-methyl, stability in aqueous solutions is pH-dependent. It is noted to be stable in neutral aqueous solutions but is susceptible to hydrolysis under alkaline conditions at room temperature. nih.gov

The general pathway for the hydrolysis of organophosphorus compounds involves the cleavage of phosphoester bonds, leading to the formation of corresponding phosphoric and phosphonic acids. nih.gov While specific degradation products for Ethoate-methyl are not detailed in the reviewed literature, analysis can be performed by hydrolyzing the compound in hydrochloric acid and then making the solution alkaline to distill the resulting ethylamine (B1201723). nih.gov

| Parameter | Finding | Source |

| pH Dependency | Stable in neutral aqueous solutions; hydrolyzed by alkali. | nih.gov |

| General Pathway | Cleavage of phosphoester bonds is typical for organophosphates. | nih.gov |

| Kinetic Data (DT₅₀) | Specific half-life data for Ethoate-methyl is not available in the reviewed literature. | herts.ac.uk |

Photodegradation Processes in Aquatic and Terrestrial Environments

Photodegradation, or photolysis, involves the breakdown of a chemical by light energy. It can be a significant dissipation route for pesticides on soil surfaces and in surface waters. nih.govpjoes.com

However, specific studies detailing the photodegradation kinetics, quantum yield, or transformation products of Ethoate-methyl in either aquatic or terrestrial environments are not available in the reviewed scientific literature. The rate of photolysis for pesticides is generally influenced by light intensity and the presence of other substances that can act as photosensitizers. nih.govpjoes.com

| Environment | Research Finding | Source |

| Aquatic | Data not available in reviewed literature. | |

| Terrestrial | Data not available in reviewed literature. | |

| Photochemical Oxidative DT₅₀ | Data not available in reviewed literature. | herts.ac.uk |

Microbial Degradation and Biotransformation Studies

Biodegradation by microorganisms is a primary mechanism for the breakdown of many organic pesticides in soil and water. researchgate.netscirp.org Microbes can use pesticides as a source of carbon and nutrients, transforming them into less complex substances through enzymatic action. scirp.org

Despite the importance of this process, specific research identifying microbial species capable of degrading Ethoate-methyl or detailing its biotransformation pathways and metabolites could not be found in the available literature. For organophosphates in general, microbial activity can significantly influence degradation rates, which are affected by soil type, temperature, and moisture. mdpi.com

| Study Type | Research Finding | Source |

| Degrading Microorganisms | No specific microorganisms identified for Ethoate-methyl degradation in reviewed literature. | |

| Biotransformation Pathways | Pathways not documented in reviewed literature. | |

| Metabolites | Specific metabolites from microbial degradation are not documented in reviewed literature. |

Sorption and Mobility Dynamics in Soil Systems

The movement of a pesticide through the soil profile is largely controlled by its adsorption (binding) to soil particles and its water solubility. Stronger adsorption leads to lower mobility and reduced potential for leaching into groundwater. researchgate.net

Adsorption-Desorption Characteristics and Modeling (e.g., Freundlich isotherms, influence of soil organic matter, clay content, and pH)

The interaction of a pesticide with soil is often described using adsorption-desorption isotherms, such as the Langmuir or Freundlich models. ecetoc.orgwikipedia.org The Freundlich model is an empirical relationship that describes the adsorption of a solute to a solid surface and is suitable for heterogeneous surfaces like soil. wikipedia.org

Key soil properties influencing pesticide adsorption include organic matter content, clay type and content, and pH. researchgate.net However, specific experimental data on the adsorption-desorption of Ethoate-methyl are not present in the reviewed literature. There are no available studies that model its sorption using Freundlich isotherms or quantify the influence of different soil properties on its binding characteristics.

| Parameter | Finding | Source |

| Adsorption Coefficient (Koc) | Data not available in reviewed literature. | herts.ac.uk |

| Freundlich Isotherm (Kf, 1/n) | No studies found that apply this model to Ethoate-methyl. | |

| Influence of Soil Properties | No specific data on the effect of organic matter, clay, or pH on Ethoate-methyl sorption. |

Leaching Potential and Transport through Soil Profiles

Leaching is the process of a pesticide moving downwards through the soil profile with water. pjoes.com The potential for a pesticide to leach is inversely related to its adsorption in soil; chemicals that are weakly adsorbed are more mobile and more likely to reach groundwater. researchgate.net

As a consequence of the lack of data on soil sorption, the leaching potential of Ethoate-methyl has not been quantitatively assessed in the available literature. Therefore, its mobility classification (e.g., immobile, transient, leachable) and data from soil column or lysimeter studies are unknown.

| Study Type | Research Finding | Source |

| Soil Column Studies | Data not available in reviewed literature. | |

| Lysimeter Studies | Data not available in reviewed literature. | |

| Groundwater Ubiquity Score (GUS) | Not calculated due to lack of Koc and half-life data. |

Environmental Persistence Studies of Ethoate-methyl (e.g., half-lives in soil and water)

The environmental persistence of a pesticide refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. Specific experimental data on the degradation half-life of Ethoate-methyl in soil and water is limited. herts.ac.uk

Persistence in Soil

No specific studies detailing the biodegradation or the half-life of Ethoate-methyl in soil were found in the reviewed literature. nih.govherts.ac.uk The mobility of Ethoate-methyl in soil can be inferred from its estimated soil adsorption coefficient (Koc) of 45. nih.gov This value suggests that Ethoate-methyl is expected to have very high mobility in soil. nih.gov

Persistence in Water

The kinetics of Ethoate-methyl hydrolysis in water are unknown. nih.gov It is noted to be stable in aqueous solutions but is hydrolyzed by alkali at room temperature. nih.gov While direct photolysis in water is not expected, the rate of hydrolysis under various environmental pH conditions has not been experimentally determined. nih.gov

Due to the lack of specific data for Ethoate-methyl, information from a structurally similar organophosphate insecticide, dimethoate (B1670662), is sometimes used for comparative purposes. It is crucial to note that this data is for a different compound and may not accurately represent the environmental behavior of Ethoate-methyl. Hydrolysis half-lives for dimethoate have been reported as 118 days at pH 7 and 3.7 days at pH 9. nih.govnih.gov Other studies on dimethoate have shown hydrolysis half-lives ranging from 12 to 423 days depending on pH and temperature, and a soil half-life ranging from 2.5 to 31 days. wikipedia.org Another source indicates a soil half-life for dimethoate of around 200 days. apub.kr

| Medium | Parameter | Value |

|---|---|---|

| Soil | Half-life (DT₅₀) | Data not available herts.ac.uk |

| Water | Hydrolysis Half-life (DT₅₀) | Data not available herts.ac.uk |

For comparative context, the following table presents persistence data for the structurally similar compound, dimethoate.

| Medium | Parameter | Value | Condition |

|---|---|---|---|

| Soil | Half-life (DT₅₀) | 2.5 - 31 days wikipedia.org | Dependent on soil type and moisture |

| ~200 days apub.kr | Dependent on temperature, pH, microorganisms, and organic content | ||

| Water | Hydrolysis Half-life (DT₅₀) | 118 days nih.govnih.gov | pH 7 |

| 3.7 days nih.govnih.gov | pH 9 | ||

| 12 - 423 days wikipedia.org | Dependent on temperature and pH |

Ecotoxicological Research on Ethoate Methyl

Biochemical Mode of Action in Target Organisms: Acetylcholinesterase Inhibition Dynamics

The primary biochemical mode of action for Ethoate-methyl, like other organophosphate pesticides, is the inhibition of the enzyme acetylcholinesterase (AChE). nih.govherts.ac.ukepa.gov AChE is a critical enzyme in the nervous system of both insects and vertebrates. nih.govepa.gov Its function is to break down the neurotransmitter acetylcholine (B1216132), which terminates the nerve signal at the synapse. nih.govecotoxcentre.ch

By inhibiting AChE, Ethoate-methyl causes an accumulation of acetylcholine at the neuromuscular junctions. nih.govepa.gov This leads to a state of hyperexcitation, characterized by the persistent and uncontrolled firing of nerve impulses. nih.govecotoxcentre.chirac-online.org The consequences for the target organism include rapid muscle twitching, paralysis, and ultimately, death. epa.gov This mechanism of action is highly effective against a broad range of insect pests. epa.gov The inactivation of AChE is a result of the phosphorylation of the enzyme by the organophosphate, a process that is often irreversible. nih.gov

Impacts on Non-Target Organisms within Ecosystems

The broad-spectrum activity of Ethoate-methyl means it can also have significant impacts on organisms that are not the intended targets of its application.

Aquatic Ecotoxicology of Ethoate-methyl

The introduction of Ethoate-methyl into aquatic environments can have considerable consequences for the organisms residing within them.

Aquatic invertebrates are particularly vulnerable to organophosphate insecticides. beyondpesticides.orgnih.gov Studies have shown that insecticides can lead to population declines in various aquatic invertebrate species. beyondpesticides.org The toxicity of these compounds can be high even at low concentrations, leading to both acute and chronic effects on species abundance and biodiversity. beyondpesticides.org The vulnerability of different invertebrate taxa to insecticides can vary depending on the mode of action of the pesticide and the biological traits of the organisms. nih.gov For example, some species of mayflies, stoneflies, and caddisflies have been found to be particularly vulnerable to various classes of insecticides. nih.gov

Data on the specific effects of Ethoate-methyl on aquatic invertebrate populations is limited in the provided search results. General information on the effects of organophosphates on aquatic invertebrates has been used to infer potential impacts.

Fish are also susceptible to the toxic effects of organophosphate pesticides. researchgate.net Exposure can lead to the inhibition of acetylcholinesterase, similar to the effect in insects, resulting in neurotoxic effects. researchgate.net Studies on other organophosphates have demonstrated a range of adverse effects in fish, including sublethal impacts on behavior and physiology. researchgate.net The toxicity of these compounds can be extremely high for fish. epa.gov

Specific data on the effects of Ethoate-methyl on fish populations is not detailed in the provided search results. The information is based on the known effects of organophosphate insecticides on fish.

Bioaccumulation refers to the accumulation of a substance in an organism from all routes of exposure, including water, food, and sediment. ecetoc.orgscispace.com Bioconcentration is the uptake of a substance from water alone. ecetoc.org The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Kow). sfu.ca

For Ethoate-methyl, an estimated Bioconcentration Factor (BCF) of 3 suggests a low potential for bioconcentration in aquatic organisms. nih.gov This low BCF indicates that the compound is not likely to significantly accumulate in the tissues of aquatic organisms directly from the water. nih.gov The log Kow for Ethoate-methyl is not explicitly stated in the provided results, but the low BCF suggests it is likely below the range of 5 to 8, which is associated with substances of higher bioaccumulation concern. ecetoc.org

While direct bioconcentration from water may be low, the potential for biomagnification through the food web, where the concentration of a substance increases at successively higher trophic levels, is an important consideration for persistent and toxic chemicals. ecetoc.orgscispace.com However, given the relatively low estimated BCF for Ethoate-methyl, significant biomagnification is less probable.

| Parameter | Value | Source |

| Estimated Bioconcentration Factor (BCF) | 3 | nih.gov |

Effects on Aquatic Vertebrate Species (e.g., fish populations)

Terrestrial Ecotoxicology of Ethoate-methyl

The application of pesticides in agriculture can have profound effects on terrestrial ecosystems. researchgate.net Soil invertebrates, which are crucial for nutrient cycling and soil health, are often negatively impacted by pesticide use. frontiersin.orgfrontiersin.org Insecticides, in particular, can be highly toxic to a wide range of non-target terrestrial invertebrates, leading to reductions in their populations and disrupting the trophic structure of soil communities. researchgate.netfrontiersin.org

A review of numerous studies on the effects of pesticides on soil invertebrates revealed that a significant majority of tested parameters showed negative effects on organisms such as earthworms, springtails, and mites. frontiersin.orgfrontiersin.org While the specific impacts of Ethoate-methyl on terrestrial invertebrates are not detailed in the provided search results, its nature as a broad-spectrum insecticide suggests a potential for adverse effects on these non-target populations. researchgate.netfrontiersin.orgfrontiersin.org

Specific research findings on the terrestrial ecotoxicology of Ethoate-methyl are not available in the provided search results. The information presented is based on the general impacts of insecticides on terrestrial ecosystems.

Effects on Soil Microbial Communities and Invertebrate Populations

Information regarding the specific effects of Ethoate-methyl on soil microbial communities and invertebrate populations is limited, as the substance is considered obsolete or has been discontinued (B1498344) for use as a pesticide. nih.gov General concerns for pesticides in soil ecosystems include the potential for adverse effects on non-target organisms that are crucial for maintaining soil fertility. iaea.org

Research on other organophosphate insecticides, a class to which Ethoate-methyl belongs, has shown varied impacts on soil microbial populations and their activities, such as respiration, enzyme activity, and nitrogen fixation. researchgate.net For instance, long-term application of some pesticides has been shown to initially inhibit microbial populations, which may recover over time. researchgate.net However, without specific studies on Ethoate-methyl, it is not possible to provide detailed research findings or data tables on its direct impact.

Impacts on Non-Target Terrestrial Arthropods

General studies on other insecticides have documented negative effects on the abundance, behavior, and survival of various non-target arthropods, including important functional groups like pollinators and detritivores. researcherslinks.com Without specific data for Ethoate-methyl, a detailed assessment of its impact on terrestrial arthropod communities cannot be constructed.

Research on Ethoate-methyl Impacts on Terrestrial Vertebrates (e.g., amphibians, reptiles, and small mammals as ecotoxicological model systems)

There is a significant lack of specific research in the public domain on the impacts of Ethoate-methyl on terrestrial vertebrates such as amphibians, reptiles, and small mammals. The ecotoxicological assessment of pesticides on these groups is a recognized area of concern, as they can be exposed through contaminated food, water, soil, or air. europa.eu Persistent pesticides can accumulate in the food chain, posing a risk to vertebrates at higher trophic levels. researchgate.net

The regulatory action in some regions to ban Ethoate-methyl was based on unacceptable risks to the environment, which would include terrestrial wildlife. fao.orgfao.org However, the specific studies and data that underpinned these decisions are not detailed in the available sources. The general ecotoxicological principle is that exposure to acetylcholinesterase-inhibiting insecticides can be harmful to vertebrates.

Trophic Transfer and Biomagnification Investigations in Environmental Systems

The potential for trophic transfer and biomagnification of Ethoate-methyl has been cited as a reason for its prohibition in certain jurisdictions. fao.orgpic.int Bioaccumulation may occur along the food chain, for example in fish and algae, and the substance may cause long-term effects in the aquatic environment. pic.int Trophic transfer is the process by which contaminants move from one trophic level to the next (e.g., from prey to predator). borealisgroup.com Biomagnification is the sequential increase in the concentration of a substance in organisms at successively higher levels in a food chain. redox.com

While the risk of biomagnification for Ethoate-methyl has been identified, specific quantitative studies, trophic transfer factors (TTFs), or biomagnification factors (BMFs) from field or laboratory research are not available in the reviewed literature. For a chemical to biomagnify, it generally needs to be persistent in the environment, bioavailable, and resistant to metabolic degradation in organisms. fishersci.se The assertion that Ethoate-methyl poses a risk of bioaccumulation suggests it may possess these properties, but empirical data is lacking in the accessible scientific literature.

Pest Resistance Mechanisms and Research on Management Strategies

Documentation and Analysis of Ethoate-methyl Resistance in Arthropod Pest Species

Resistance to ethoate-methyl has been documented in several arthropod pest species, including the hop aphid (Phorodon humuli) and the two-spotted spider mite (Tetranychus urticae). herts.ac.ukpesticideresistance.orgpesticideresistance.org

For instance, populations of Phorodon humuli have demonstrated resistance to ethoate-methyl among other organophosphates. pesticideresistance.org Similarly, resistance to ethoate-methyl has been recorded in Tetranychus urticae. pesticideresistance.org The development of resistance in these species is often a result of continuous selection pressure from the repeated use of the same or similar insecticides.

Interactive Table: Documented Resistance to Ethoate-methyl

| Species | Common Name | Documented Resistance to Ethoate-methyl |

| Phorodon humuli | Hop aphid | Yes pesticideresistance.org |

| Tetranychus urticae | Two-spotted spider mite | Yes pesticideresistance.org |

| Rhopalosiphum padi | Bird cherry-oat aphid | Yes herts.ac.uk |

Biochemical Resistance Mechanisms to Organophosphate Pesticides

The primary ways insects and other arthropods develop resistance to organophosphate insecticides like ethoate-methyl are through metabolic resistance and target-site insensitivity. irac-online.orgfrontiersin.org Metabolic resistance involves the detoxification of the insecticide before it can reach its target site in the nervous system. irac-online.org This is primarily mediated by three major families of enzymes:

Esterase-mediated detoxification: Esterases are enzymes that can hydrolyze the ester bonds present in organophosphate insecticides, breaking them down into less toxic compounds. nih.govnumberanalytics.com Increased activity or modified forms of these enzymes can lead to rapid detoxification of the insecticide, preventing it from inhibiting its target, acetylcholinesterase (AChE). nih.govscirp.org In some cases, esterases can also sequester the insecticide, binding to it and rendering it inactive. nih.gov

Cytochrome P450 monooxygenases: This large and diverse group of enzymes plays a crucial role in the metabolism of a wide range of foreign compounds, including insecticides. frontiersin.orgd-nb.info They can detoxify organophosphates through oxidative reactions, making them more water-soluble and easier to excrete. numberanalytics.com Overexpression of specific P450 genes has been frequently linked to organophosphate resistance in various pest species. frontiersin.orgplos.org

Glutathione-S-transferases (GSTs): GSTs are another important family of detoxification enzymes that catalyze the conjugation of glutathione (B108866) to insecticides. nih.govekb.eg This process increases the water solubility of the insecticide, facilitating its excretion from the organism. nih.gov Elevated GST activity has been implicated in resistance to organophosphates in several insect species. scirp.orgekb.eg

Molecular Genetic Basis of Resistance

The genetic basis of resistance to organophosphates often involves mutations in the gene encoding the target enzyme, acetylcholinesterase (AChE). nih.govpnas.org Ethoate-methyl, like other organophosphates, works by inhibiting AChE at nerve synapses, leading to the accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent paralysis and death of the pest. researchgate.net

Mutations in the Ace gene, which codes for AChE, can result in an altered enzyme structure that is less sensitive to inhibition by organophosphates. nih.govpnas.org These mutations allow the enzyme to continue functioning even in the presence of the insecticide, thereby conferring resistance. Several specific point mutations in the Ace gene have been identified in various insect species that are associated with resistance to organophosphates. pnas.orgresearchgate.netmdpi.com For example, studies in Drosophila melanogaster have identified five point mutations in the Ace gene that reduce the sensitivity of AChE to organophosphates. nih.govpnas.org The combination of multiple mutations can lead to even higher levels of resistance. nih.gov

Cross-Resistance Patterns with Other Insecticide Classes and their Implications for Resistance Evolution

The development of resistance to one insecticide can sometimes confer resistance to other insecticides, a phenomenon known as cross-resistance. brieflands.com This is particularly common when the resistance mechanism is broad-spectrum, such as the enhanced activity of detoxification enzymes that can act on multiple substrates. irac-online.org

For example, an insect population with elevated levels of cytochrome P450s that detoxify ethoate-methyl may also be able to metabolize other organophosphates or even insecticides from different chemical classes, such as pyrethroids. plos.orgentomoljournal.com Similarly, target-site mutations in the acetylcholinesterase gene that confer resistance to ethoate-methyl can also provide resistance to other organophosphates and carbamates, as they share the same mode of action. frontiersin.orgnih.gov

The existence of cross-resistance has significant implications for resistance management. The use of one insecticide can inadvertently select for resistance to other, even unrelated, insecticides. This can limit the number of effective control options available and accelerate the evolution of multi-resistant pest populations. who.int Conversely, a lack of cross-resistance between certain insecticide classes can be exploited in resistance management strategies. For example, a strain of the diamondback moth, Plutella xylostella, resistant to fufenozide (B1262883) showed no cross-resistance to organophosphates. nih.gov

Interactive Table: Examples of Cross-Resistance Patterns

| Resistant Pest Strain | Resistant to | Cross-Resistance Observed | No Cross-Resistance Observed |

| Aphis gossypii (Thiamethoxam-resistant) | Thiamethoxam | Bifenthrin, Cyfluthrin, Esfenvalerate, Clothianidin, Methidathion, Alpha-cypermethrin nih.gov | Malathion, Omethoate, Acephate, Chlorpyrifos, Methomyl, Sulfoxaflor, Imidacloprid nih.gov |

| Plutella xylostella (Chlorpyrifos-resistant) | Chlorpyrifos | Hexaflumuron, Indoxacarb, Thiodicarb, Flubendiamide modares.ac.ir | Abamectin modares.ac.ir |

| Plutella xylostella (Fufenozide-resistant) | Fufenozide | Dibenzoylhydrazines, Benzoylphenylureas, Abamectin (low) nih.gov | Organophosphates, Carbamates, Pyrethroids nih.gov |

| Amsacta albistriga (Cypermethrin-resistant) | Cypermethrin | Permethrin, Deltamethrin, Dichlorvos, Monocrotophos, Profenofos, Imidacloprid (moderate) entomoljournal.com | Emamectin, NeemAzal (very low) entomoljournal.com |

Academic Research on Strategies for Mitigating and Managing Resistance Development

To combat the development of insecticide resistance, researchers are investigating various management strategies. The primary goal of these strategies is to reduce the selection pressure for resistance and preserve the effectiveness of existing insecticides. Key areas of academic research include:

Insecticide Rotation and Alternation: This is a cornerstone of resistance management and involves rotating insecticides with different modes of action. rothamsted.ac.uk By switching between different chemical classes, the selection pressure on any single resistance mechanism is reduced. The success of this strategy relies on a good understanding of cross-resistance patterns to avoid using insecticides that are affected by the same resistance mechanism. entomoljournal.com

Use of Synergists: Synergists are chemicals that, while not necessarily toxic on their own, can enhance the effectiveness of an insecticide. For example, piperonyl butoxide (PBO) is a synergist that inhibits cytochrome P450 monooxygenases. nih.gov Using PBO in combination with an insecticide can help to overcome metabolic resistance mediated by these enzymes.

Monitoring Resistance Alleles: Molecular techniques can be used to detect the presence and frequency of resistance-conferring gene mutations in pest populations. researchgate.net This information can provide an early warning of developing resistance and help to inform control decisions before widespread field failures occur.

Discovery of Novel Insecticides and Modes of Action: The continuous development of new insecticides with novel modes of action is essential to stay ahead of resistance. rothamsted.ac.uk These new chemicals can be incorporated into rotation programs to manage resistance to older products.

Understanding Fitness Costs: In some cases, resistance mechanisms can come with a "fitness cost," meaning that resistant individuals may be less competitive than their susceptible counterparts in the absence of the insecticide. nih.gov Research into these fitness costs can help to predict how resistance levels might decline if the selection pressure is removed.

Through a combination of these research efforts, the goal is to develop sustainable pest management programs that can effectively control pests while minimizing the impact of insecticide resistance. who.intresearchgate.net

Advanced Analytical Methodologies for Ethoate Methyl and Its Metabolites

Sample Preparation Techniques for Environmental and Biological Matrices (e.g., QuEChERS, advanced extraction methods)

Effective sample preparation is a critical first step to isolate Ethoate-methyl and its metabolites from complex sample matrices, thereby reducing interference and enhancing analytical accuracy. tandfonline.com

A widely adopted and highly effective method for this purpose is QuEChERS , an acronym for Quick, Easy, Cheap, Effective, Rugged, and Safe. quechers.euquechers.eu This procedure simplifies the analysis of pesticide residues in diverse samples like fruits, vegetables, and cereals. quechers.eu The standard QuEChERS protocol involves initial extraction with a solvent like acetonitrile, followed by a partitioning step using salts such as magnesium sulfate (B86663) and sodium chloride. quechers.euresearchgate.net A subsequent dispersive solid-phase extraction (d-SPE) cleanup step, often employing primary secondary amine (PSA) sorbents, removes interfering substances like sugars, organic acids, and lipids. researchgate.netsigmaaldrich.com The resulting extract is then suitable for direct analysis by chromatographic methods. quechers.eu The QuEChERS method is known for its high recovery rates, typically between 70-120%, and good precision. sigmaaldrich.com

Beyond QuEChERS, other advanced extraction techniques are also employed for organophosphorus pesticides like Ethoate-methyl. These include:

Accelerated Solvent Extraction (ASE): This automated technique uses common solvents at elevated temperatures and pressures to rapidly extract analytes from solid samples, significantly reducing solvent consumption and extraction time compared to traditional methods like Soxhlet. thermofisher.com

Dispersive Liquid-Liquid Microextraction (DLLME): This miniaturized technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample, creating a cloudy solution where the analyte is efficiently extracted into fine droplets of the extraction solvent. mdpi.comnih.gov

Solid-Phase Microextraction (SPME): A solvent-free method where a fused-silica fiber coated with a stationary phase is exposed to the sample, allowing for the adsorption of analytes. nih.govut.ac.ir Headspace SPME is particularly useful for volatile compounds. ut.ac.ir

The choice of extraction method often depends on the specific matrix and the physicochemical properties of the target analytes. For instance, dry samples may require the addition of water before extraction to improve analyte partitioning. quechers.eu

Chromatographic Separation Approaches

Chromatography is essential for separating Ethoate-methyl and its metabolites from other compounds in the prepared sample extract before detection.

Gas Chromatography (GC) and Coupled Mass Spectrometry Techniques (e.g., GC-MS)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like many organophosphorus pesticides. wikipedia.orgfuturelearn.com When coupled with a mass spectrometer (GC-MS), it provides a "gold standard" for the identification and quantification of these substances. wikipedia.org The GC separates compounds based on their boiling points and interaction with the stationary phase in a capillary column, while the MS fragments the eluted compounds and separates the resulting ions by their mass-to-charge ratio, providing a unique chemical fingerprint. wikipedia.orgacademicjournals.org

For enhanced selectivity and to minimize matrix interference, tandem mass spectrometry (GC-MS/MS) is often employed. shimadzu.comnih.gov This technique uses multiple reaction monitoring (MRM), which significantly improves the signal-to-noise ratio and allows for the detection of trace-level contaminants in complex matrices. shimadzu.com The use of analyte protectants in the final extract can help to mitigate matrix-induced signal enhancement effects. nih.gov

| Parameter | Setting | Reference |

|---|---|---|

| Column | HP-5MS, 30 m x 0.250 mm, 0.25 µm film | mdpi.com |

| Carrier Gas | Helium, constant flow 1.2 mL/min | mdpi.com |

| Injection Mode | Splitless | nih.gov |

| Oven Program | Initial 75°C, ramped to 300°C | nih.gov |

| MS Mode | Multiple Reaction Monitoring (MRM) | shimadzu.com |

| Ion Source Temp. | 280°C | cvuas.de |

Liquid Chromatography (LC) and Coupled Mass Spectrometry Techniques (e.g., HPLC, LC-MS/MS)

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) , is well-suited for analyzing polar, non-volatile, and thermally labile compounds that are not amenable to GC analysis. futurelearn.comthermofisher.com Coupling LC with tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for a wide range of pesticides, including Ethoate-methyl and its metabolites. nih.govnebiolab.com

The LC system separates the analytes in the liquid phase, which are then ionized (commonly using electrospray ionization - ESI) and introduced into the mass spectrometer for detection. techscience.com LC-MS/MS is capable of quantifying analytes at very low concentrations, often in the picomolar range. nebiolab.com The use of isotopically labeled internal standards is a common practice in LC-MS/MS to ensure accurate quantification by compensating for matrix effects and variations in instrument response. nih.goveuropa.eu

| Parameter | Setting | Reference |

|---|---|---|

| Column | Atlantis T3 2.1x100 mm, 3 µm | eurl-pesticides.eu |

| Mobile Phase | Gradient of water/methanol with ammonium (B1175870) formate (B1220265) and formic acid | eurl-pesticides.eu |

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |

| Detection Mode | Tandem Mass Spectrometry (MS/MS) | nih.goveurl-pesticides.eu |

| Injection Volume | 10 µL | eurl-pesticides.eu |

| Column Temp. | 40°C | eurl-pesticides.eu |

Spectrometric Detection and Quantification Technologies (e.g., Tandem Mass Spectrometry, Colorimetric methods)

Tandem mass spectrometry (MS/MS) , coupled with either GC or LC, is the predominant technology for the highly selective and sensitive detection and quantification of Ethoate-methyl and its metabolites. shimadzu.comnih.goveurl-pesticides.eu The specificity of MS/MS, particularly in MRM mode, allows for the confident identification and measurement of target analytes even in the presence of complex matrix components. shimadzu.comeurl-pesticides.eu

Historically, colorimetric methods were used for the determination of Ethoate-methyl residues. nih.gov These methods typically involved the conversion of the organophosphorus compound to phosphate (B84403), which could then be quantified based on a color-producing reaction. nih.gov However, these methods are generally less specific and sensitive compared to modern mass spectrometric techniques.

Method Validation and Quality Assurance Protocols in Environmental and Residue Analysis (e.g., limits of detection, quantification, recovery, and precision)

To ensure the reliability and comparability of analytical data, rigorous method validation and quality assurance (QA) protocols are essential. eurl-pesticides.eudemarcheiso17025.com Laboratories involved in official pesticide residue control are often required to be accredited to standards like ISO/IEC 17025. demarcheiso17025.comeuropa.eu

Key parameters evaluated during method validation include:

Selectivity: The ability of the method to distinguish the target analyte from other components in the sample. thermofisher.com

Linearity and Calibration: Establishing a linear relationship between the instrument response and the concentration of the analyte over a specific range. eurl-pesticides.euscielo.br Matrix-matched calibration standards are often used to compensate for matrix effects. eurl-pesticides.eu

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. eurl-pesticides.euscielo.brnih.gov For many pesticide residue methods, the target LOQ is often 0.01 mg/kg. eurl-pesticides.eu

Accuracy (Trueness and Precision): Accuracy refers to the closeness of the measured value to the true value. It is assessed through recovery experiments, where a known amount of the analyte is added (spiked) to a blank sample. dipalme.org Acceptable recovery rates are typically within the 70-120% range. eurl-pesticides.euscielo.br Precision, measured as the relative standard deviation (RSD), reflects the repeatability of the method, with values typically expected to be below 20%. eurl-pesticides.euscielo.br

Recovery: The efficiency of the extraction process, determined by comparing the amount of analyte measured in a spiked sample to the amount initially added. eurl-pesticides.eudipalme.org

| Parameter | Acceptable Range/Value | Reference |

|---|---|---|

| Recovery | 70-120% | eurl-pesticides.euscielo.br |

| Precision (RSD) | ≤ 20% | eurl-pesticides.eu |

| LOQ | Typically ≤ 0.01 mg/kg for many pesticides | eurl-pesticides.eu |

| Calibration Curve Linearity (R²) | ≥ 0.99 | eurl-pesticides.eu |

Adherence to these stringent validation and quality control procedures ensures that the analytical data generated for Ethoate-methyl and its metabolites are accurate, reliable, and fit for purpose, whether for environmental monitoring or regulatory enforcement. Current time information in Madison County, US.eurl-pesticides.eu

Regulatory Science and Environmental Risk Assessment Frameworks in Research

Development and Application of Environmental Exposure Assessment Models

Environmental exposure assessment models are crucial tools for estimating the Predicted Environmental Concentrations (PECs) of pesticides like Ethoate-methyl in soil, water, and air. scc-gmbh.de These models simulate the fate and transport of the chemical in the environment, considering its application and intrinsic properties. scc-gmbh.deresearchgate.net

For pesticides, standardized models such as those developed by the FOCUS (FOrum for the Co-ordination of pesticide fate models and their USe) workgroup are often employed in regulatory assessments. scc-gmbh.de These models incorporate processes like degradation, sorption, and transport to predict concentrations in different environmental compartments over time. frontiersin.org The output of these models is essential for comparing exposure levels with ecotoxicological endpoints to determine risk. scc-gmbh.de

The U.S. Environmental Protection Agency (EPA) utilizes consensus exposure models to estimate exposure rates for the general population. epa.gov For Ethoate-methyl, predictions indicate a high likelihood of exposure through far-field pesticide use. epa.gov These models integrate data on production volume and chemical properties to predict exposure pathways. epa.gov

Predicted Exposure Probabilities for Ethoate-methyl

The fate and behavior of a chemical are key inputs for these models. For Ethoate-methyl, its mobility in soil is influenced by soil type and pH. nih.gov It is more mobile in alkaline sandy and neutral loamy soils compared to acidic clay soils. nih.gov Such data, along with degradation rates, are critical for refining the accuracy of environmental fate models. researchgate.netfrontiersin.org

Ecotoxicological Endpoint Derivation and Environmental Risk Characterization Methodologies

Ecotoxicological studies are performed to determine the adverse effects of Ethoate-methyl on non-target organisms. The endpoints derived from these studies, such as the No-Observed-Effect Concentration (NOEC), Lowest-Observed-Effect Concentration (LOEC), and EC₅₀ (median effective concentration), are fundamental to the risk assessment process. baes.gv.atepa.gov

The risk characterization integrates the exposure and effects data, often by calculating a Risk Quotient (RQ) or a Toxicity-Exposure Ratio (TER). europa.euumweltbundesamt.de The RQ is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). europa.eucanada.ca A PNEC is derived from the most sensitive ecotoxicological endpoint by applying an assessment factor to account for uncertainties. canada.ca An RQ greater than 1 suggests a potential risk to the environment, which may trigger a more refined risk assessment or the implementation of risk mitigation measures. europa.eu

For pesticides, the risk assessment considers various organisms, including aquatic species (fish, invertebrates, algae) and terrestrial species (earthworms, soil microorganisms, birds). baes.gv.atechemportal.orgeuropa.eu Ethoate-methyl, as a systemic insecticide and acaricide, acts as an acetylcholinesterase (AChE) inhibitor. herts.ac.uk Its toxicity profile across different species is a critical component of the environmental risk characterization.

Ecotoxicological Data for Structurally Similar Compounds Because specific, publicly available ecotoxicity data for Ethoate-methyl is limited, data from structurally similar organophosphates or general pesticide assessment frameworks are often used as surrogates in initial assessments.

| Organism/Endpoint | Test Type | Result | Reference Compound/Context |

| Fish | Acute Toxicity (LC₅₀) | >100 mg/L | General expectation for non-toxic materials |

| Daphnia | Acute Toxicity | Endpoint drives risk assessment | General pesticide risk assessment |

| Algae | Growth Inhibition (EC₁₀) | Used to derive PNEC | Generic new substance risk assessment |

| Earthworms | Acute Toxicity | Moderate toxicity alert | Ethametsulfuron-methyl |

| Soil Microorganisms | Nitrogen Transformation | Endpoint compared to PECsoil | General pesticide risk assessment |

This table presents illustrative data based on general principles of ecotoxicological assessment and data for similar compounds, as specific public data for Ethoate-methyl is scarce. baes.gv.atumweltbundesamt.decanada.cachemsupply.com.auherts.ac.uk

Scientific Frameworks for Assessing Persistent and Bioaccumulative Substances in the Environment

The assessment of a substance's potential to be persistent, bioaccumulative, and toxic (PBT) is a key component of environmental risk assessment frameworks, such as the European Union's REACH regulation. europa.eunih.gov

Persistence (P): A substance is considered persistent if it resists degradation in the environment. This is evaluated by its half-life (DT₅₀) in various environmental compartments like soil and water. nih.gov For instance, the degradation of Ethametsulfuron-methyl, a different compound, was found to be pH-dependent, with half-lives ranging from 13 to 67 days in soil. nih.gov While Ethoate-methyl may undergo hydrolysis, specific kinetic data are not readily available. nih.gov

Bioaccumulation (B): This refers to the accumulation of a substance in an organism. The potential for bioaccumulation is often initially screened using the octanol-water partition coefficient (log Kₒw or log Pow). A high log Kₒw (e.g., ≥ 4) can trigger further investigation, such as a bioconcentration factor (BCF) study in fish. europa.eu For Ethoate-methyl, an estimated BCF of 3 suggests the potential for bioconcentration in aquatic organisms is low. nih.gov Similarly, a log P(o/w) of 0.18 for methyl acetate (B1210297) indicates that bioaccumulation is not expected. chemsupply.com.au

Toxicity (T): This is determined from the ecotoxicological studies mentioned in the previous section, looking for evidence of chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity. europa.eu

If a substance meets the criteria for P, B, and T, it is identified as a PBT substance, which is of high concern because its effects can be long-lasting and widespread. europa.eu Based on available data, Ethoate-methyl is not expected to be persistent or bioaccumulative. canada.canih.gov Specifically, its low estimated BCF and expected degradation through hydrolysis suggest a low PBT profile. nih.gov

Q & A

Q. What validated analytical methods are recommended for quantifying Ethoate-methyl in environmental matrices?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column and electrospray ionization (positive mode). Optimize fragmentation patterns for Ethoate-methyl’s molecular ion ([M+H]⁺). Validate sensitivity via limits of detection (LOD < 0.1 ppb) and accuracy through spike-recovery tests (85–115% recovery rates). Include matrix-matched calibration to account for environmental interference .

Q. How should acute toxicity experiments for Ethoate-methyl be designed to meet OECD guidelines?

Follow OECD Test No. 423 (acute oral toxicity) using rodent models (e.g., Wistar rats). Administer Ethoate-methyl via oral gavage at logarithmic dose increments (10, 100, 1000 mg/kg). Monitor mortality, clinical signs (e.g., neurotoxicity), and histopathology. Use probit analysis to calculate LD₅₀ values and ensure statistical power (n ≥ 5 per group). Control variables include diet, temperature, and humidity .

Q. What literature review strategies ensure comprehensive coverage of Ethoate-methyl’s mechanisms of action?

Conduct a systematic review using databases (PubMed, Scopus) with Boolean terms: ("Ethoate-methyl" OR "O,S-dimethyl acetylphosphoramidothioate") AND ("toxicokinetics" OR "metabolism"). Filter for peer-reviewed studies (2000–2025) and prioritize journals with high impact factors (e.g., Chemosphere, Toxicological Sciences). Use citation-chaining tools (e.g., Connected Papers) to identify seminal works .

Advanced Research Questions

Q. How can contradictory findings on Ethoate-methyl’s degradation pathways in soil be resolved?

Perform comparative kinetic studies under controlled conditions (pH, microbial activity, organic matter). Use isotopic labeling (¹⁴C-Ethoate-methyl) to track metabolite formation. Validate pathways via density functional theory (DFT) simulations to predict hydrolysis/oxidation intermediates. Reconcile discrepancies by analyzing study-specific variables (e.g., soil type, climatic factors) .

Q. What methodologies optimize photocatalytic degradation parameters for Ethoate-methyl in wastewater?

Employ response surface methodology (RSM) with a Box-Behnken design to test variables: catalyst loading (0.5–2.0 g/L), pH (4–10), and UV intensity (10–50 mW/cm²). Characterize catalysts (e.g., TiO₂-doped ZnO) using XRD and BET surface area analysis. Monitor degradation efficiency via HPLC and confirm mineralization through total organic carbon (TOC) analysis .

Q. How can multi-omics data (transcriptomics, metabolomics) be integrated to study chronic Ethoate-methyl exposure in non-target organisms?

Use bioinformatics pipelines (e.g., MetaboAnalyst, StringDB) for pathway enrichment analysis. Correlate differentially expressed genes (RNA-seq) with metabolite shifts (LC-QTOF-MS). Validate hypotheses via targeted assays (e.g., qPCR for detoxification genes like CYP450). Apply false discovery rate (FDR) correction to address multi-omics data complexity .

Data Management & Validation

Q. What protocols ensure reproducibility in Ethoate-methyl bioaccumulation studies?

Document raw data (instrument outputs, spectral libraries) in FAIR-compliant repositories (e.g., Zenodo). Report metaextraction solvents (e.g., acetonitrile:water 80:20), centrifugation parameters (10,000 ×g, 10 min), and quality controls (blanks, duplicates). Use Shapiro-Wilk tests to confirm normality before applying ANOVA .

Q. How should researchers address conflicting EC₅₀ values in Ethoate-methyl’s enzyme inhibition assays?

Re-evaluate assay conditions: buffer composition (e.g., Tris-HCl vs. phosphate), incubation time (15–60 min), and enzyme source (recombinant vs. tissue-extracted). Perform Bland-Altman analysis to assess inter-laboratory variability. Validate with orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.